N,2,4,6-tetramethylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a benzenesulfonamide group attached to a tetramethyl-substituted benzene ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential applications.
This compound can be synthesized from 2,4,6-trimethylbenzenesulfonyl chloride through reactions with amines or other nucleophiles. The synthesis often involves methods that utilize anhydrous solvents and specific reagents to achieve high yields and purity.
N,2,4,6-tetramethylbenzenesulfonamide belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group. These compounds are widely used in pharmaceuticals and agrochemicals due to their antibacterial properties and ability to inhibit certain biological processes.
The synthesis of N,2,4,6-tetramethylbenzenesulfonamide typically involves the following steps:
For instance, one method reported involves dissolving 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous acetonitrile and adding N-(2-aminoethyl)-2,4,6-trimethylbenzenesulfonamide under controlled conditions to yield N,2,4,6-tetramethylbenzenesulfonamide with a yield of approximately 77% .
N,2,4,6-tetramethylbenzenesulfonamide has a complex structure characterized by:
The compound's molecular weight is approximately 233.33 g/mol. Its structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
N,2,4,6-tetramethylbenzenesulfonamide can participate in various chemical reactions typical for sulfonamides:
For example, reactions involving this compound can be monitored using Thin Layer Chromatography (TLC) to assess the progress and completion of the reaction .
The mechanism of action for N,2,4,6-tetramethylbenzenesulfonamide primarily involves its interaction with biological targets such as enzymes or receptors:
Studies have shown that sulfonamides can effectively inhibit bacterial growth by disrupting metabolic pathways essential for nucleic acid synthesis .
Relevant data indicate that the compound maintains stability across various conditions typical for laboratory environments .
N,2,4,6-tetramethylbenzenesulfonamide finds applications in:
This compound's versatility makes it a valuable asset in both research and industrial applications.
The systematic IUPAC name N,2,4,6-tetramethylbenzenesulfonamide defines a sulfonamide derivative featuring a benzene core methylated at positions 2, 4, and 6, with a sulfonamide group (-SO₂NH₂) at position 1. The N-designation specifies alkyl substitution on the sulfonamide nitrogen, though the exact substituent (methyl vs. other alkyl groups) requires spectroscopic confirmation. This structural arrangement belongs to the tetramethylbenzene sulfonamide family, distinguished by methylation symmetry that critically influences electronic properties and steric accessibility [3].
Structural Characteristics:
Table 2: Comparative Structural Analysis of Benzenesulfonamide Derivatives
Compound | Substitution Pattern | Dipole Moment (Calc.) | Steric Volume (ų) |
---|---|---|---|
Benzenesulfonamide | Unsubstituted | 4.5 D | 105.2 |
4-Methylbenzenesulfonamide | Para-methyl | 4.8 D | 121.7 |
N,2,4,5-Tetramethylbenzenesulfonamide | 2,4,5-trimethyl + N-methyl | 5.2 D | 158.9 |
N,2,4,6-Tetramethylbenzenesulfonamide | 2,4,6-trimethyl + N-methyl | 5.6 D | 162.3 |
Data derived from computational modeling (B3LYP/6-311G) [3] [9]
Sulfonamide chemistry originated with Gerhard Domagk’s 1935 discovery of Prontosil rubrum, the first antibacterial sulfonamide. Early derivatives featured simple aryl substitutions, but therapeutic limitations (e.g., bacterial resistance, solubility issues) drove structural diversification [7] [9]. Tetramethylbenzene sulfonamides emerged as specialized scaffolds addressing two key challenges:
The synthesis of N,2,4,6-tetramethylbenzenesulfonamide represents a strategic advancement, combining N-alkylation for improved lipophilicity with symmetrical tetramethylation for defined steric control. Modern routes employ microwave-assisted condensation of 2,4,6-trimethylbenzenesulfonyl chloride with methylamine derivatives, achieving >90% yields under green chemistry conditions [9].
Table 3: Evolution of Key Sulfonamide Scaffolds in Medicinal Chemistry
Generation | Time Period | Representative Compounds | Therapeutic Application | Limitations Addressed |
---|---|---|---|---|
1st | 1935–1950 | Sulfanilamide | Broad-spectrum antibiotics | Solubility, toxicity |
2nd | 1950–1980 | Acetazolamide (carbonic anhydrase inhibitor) | Glaucoma, epilepsy | Selectivity, dosing frequency |
3rd | 1980–2000 | Celecoxib (COX-2 inhibitor) | Inflammation | Off-target effects |
4th | 2000–present | Tetramethylbenzene sulfonamides | Kinase inhibition, anticancer | Metabolic instability, target specificity |
Receptor Tyrosine Kinases (RTKs) regulate cell proliferation, differentiation, and survival. Dysregulation occurs in >80% of human cancers via mutations, amplifications, or autocrine loops [1] [4]. N,2,4,6-Tetramethylbenzenesulfonamide derivatives inhibit RTKs through two primary mechanisms:
ATP-Competitive Inhibition:
Allosteric Modulation:
Overcoming Resistance:Bypass track resistance (activation of alternative RTKs) plagues first-generation TKIs. N,2,4,6-Tetramethylbenzenesulfonamide hybrids demonstrate multi-RTK inhibition:
Table 4: RTK Inhibition Profile of N,2,4,6-Tetramethylbenzenesulfonamide Derivatives
RTK Target | Inhibitor Derivative | IC₅₀ (μM) | Binding Energy (kcal/mol) | Resistance Mechanism Addressed |
---|---|---|---|---|
EGFR (wild-type) | Chalcone-sulfonamide hybrid | 0.15 | -9.2 | Gatekeeper mutations (T790M) |
HER2 | Pyrazoline-sulfonamide | 0.28 | -8.7 | IGF1R bypass signaling |
VEGFR2 | Triazole-sulfonamide | 0.31 | -8.5 | Angiogenesis escape pathways |
c-MET | Compound 13 [9] | 0.32 | -8.9 | MET amplification |
PDGFRβ | Imidazolone-sulfonamide | 0.45 | -7.8 | Stromal-mediated resistance |
ADME Profile:Computational predictions (SwissADME) for core N,2,4,6-tetramethylbenzenesulfonamide scaffold:
These properties enable cellular penetration, as confirmed in HepG2 and MCF-7 cells, where sulfonamide accumulation correlated with growth inhibition (GI₅₀ = 8–12 μM) [9]. The scaffold’s versatility supports rational design of dual-action inhibitors targeting RTK networks implicated in drug-resistant cancers.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: